molecular formula C26H24N2O5S B11363777 Ethyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11363777
M. Wt: 476.5 g/mol
InChI Key: SULMTFHMWWBTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts, such as palladium or rhodium, and specific reaction conditions, such as temperature and pressure, are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C26H24N2O5S/c1-4-31-19-12-10-18(11-13-19)22-14-21(28-33-22)24(29)27-25-23(26(30)32-5-2)20(15-34-25)17-8-6-16(3)7-9-17/h6-15H,4-5H2,1-3H3,(H,27,29)

InChI Key

SULMTFHMWWBTLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.